molecular formula C5H9ClO2S B2401703 2,2-Dimethylcyclopropane-1-sulfonyl chloride CAS No. 2167113-18-8

2,2-Dimethylcyclopropane-1-sulfonyl chloride

Cat. No.: B2401703
CAS No.: 2167113-18-8
M. Wt: 168.64
InChI Key: XRMNKROTRKJNLT-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO2S. It is a sulfonyl chloride derivative of 2,2-dimethylcyclopropane, characterized by the presence of a sulfonyl chloride group attached to the cyclopropane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Synthesis of Cyclopropanes

2,2-Dimethylcyclopropane-1-sulfonyl chloride is instrumental in the synthesis of cyclopropanes. A study detailed an innovative method to transfer 1,1-dialkylcarbene units to olefins using carbometalation reactions of dialkyl sulfonyl anions. This process, involving various styrenes and arylbutadienes, offers a distinct approach compared to traditional metal-catalyzed carbene transfer methods (Johnson et al., 2022).

Nucleophilic Substitutions

The compound also finds use in nucleophilic substitutions. Research demonstrates that 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective Pd(0) catalyzed nucleophilic substitution. This reaction provides cyclopropane derivatives with high synthetic potential, useful in various chemical syntheses (Stolle et al., 1992).

Role in Antioxidant Research

In biomedical research, compounds like dimethyl sulfoxide, closely related to this compound, are utilized as solvents. Their ability to dissolve lipophilic compounds and miscibility with water make them valuable in evaluating antioxidants, despite their inherent antioxidant properties (Sanmartín-Suárez et al., 2011).

Chiral Synthesis

The compound plays a role in the chiral synthesis of key intermediates like Cilastatin, an inhibitor of dehydropeptidase-I. A novel synthesis route was proposed for 2,2-dimethylcyclopropane carboxylic acid, utilizing this compound, which is crucial for producing enantiomerically pure substances (Xin-zhi, 2005).

Determination of Amino Acids

Dimethyl aminoazobenzene-4-sulfonyl chloride, a derivative, is used in protein chemistry for the detection of amino acids at picomole levels. This application is essential in the analysis of modified amino acids in protein hydrolysates (Malencik et al., 1990).

Mechanism of Action

The mechanism of action for “2,2-Dimethylcyclopropane-1-sulfonyl chloride” involves electrophilic aromatic substitution . The key step for this reaction is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H227, H314, and H335 . These statements indicate that the compound causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing respiratory protection, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Sulfonyl chlorides, such as “2,2-Dimethylcyclopropane-1-sulfonyl chloride”, can be used for the postsynthetic modification of MOF frameworks . This opens up a wide field of different derivatives like amides . To expand the available synthetic opportunities, it is of great importance to develop new synthetic strategies and methods for modifying functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylcyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2,2-Dimethylcyclopropane+Chlorosulfonic acid2,2-Dimethylcyclopropane-1-sulfonyl chloride+HCl\text{2,2-Dimethylcyclopropane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2,2-Dimethylcyclopropane+Chlorosulfonic acid→2,2-Dimethylcyclopropane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Properties

IUPAC Name

2,2-dimethylcyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-5(2)3-4(5)9(6,7)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMNKROTRKJNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167113-18-8
Record name 2,2-dimethylcyclopropane-1-sulfonyl chloride
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